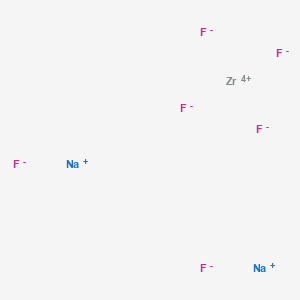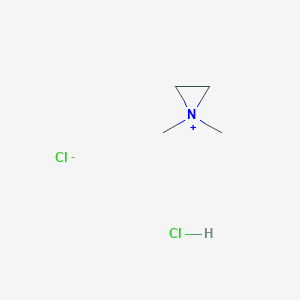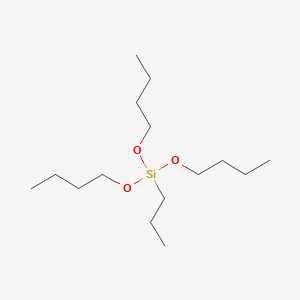
Disodium hexafluorozirconate(2-)
Descripción general
Descripción
Disodium hexafluorozirconate(2-) is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated compounds and their structures, which can provide insight into the behavior of similar fluorinated species like disodium hexafluorozirconate(2-). The first paper discusses hexaalkylguanidinium and 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates, which are precursors to stable hexaalkylguanidinium perfluoroalkoxides . The second paper examines a complex formed from the reaction of hexafluorobut-2-yne with a diiridium compound . These studies contribute to the broader understanding of fluorinated compounds' molecular structures and reactivity.
Synthesis Analysis
The synthesis of fluorinated compounds is highlighted in the first paper, where hexaalkylguanidinium perfluoroalkoxides are synthesized from commercially available bis(dialkylamino)difluoromethane derivatives and (dialkylamino)trimethylsilanes in aprotic media . This method demonstrates the potential for creating a variety of fluorinated compounds, including possibly disodium hexafluorozirconate(2-), through the manipulation of fluorine-containing precursors.
Molecular Structure Analysis
The molecular structure of the compounds in the first paper reveals a fluoride anion octahedrally coordinated by six methylene chloride molecules via hydrogen bridges . This finding is significant as it provides an example of how fluorine atoms can influence the geometry and coordination environment in a molecular structure, which is relevant to understanding the structure of disodium hexafluorozirconate(2-).
Chemical Reactions Analysis
The second paper describes a reaction where hexafluorobut-2-yne reacts with a diiridium compound to form a complex with a σ-bonded cis-vinylic group . This reaction showcases the reactivity of fluorinated compounds and their ability to participate in complex formation, which could be analogous to reactions involving disodium hexafluorozirconate(2-).
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of disodium hexafluorozirconate(2-), they do provide information on the properties of related fluorinated compounds. For instance, the molecular structure analysis in the first paper suggests that the presence of fluorine can lead to strong hydrogen bonding and influence the compound's physical state . The second paper's discussion of bond lengths in the formed complex can give insights into the bond strength and stability of fluorinated compounds .
Aplicaciones Científicas De Investigación
Manufacturing of Optical Glasses and Ceramics
- Application Summary : Disodium hexafluorozirconate(2-) is used in the manufacturing of optical glasses and ceramics . These materials are crucial in various industries, including telecommunications, electronics, and aerospace.
Production of Red and Blue-Green Phosphors
- Application Summary : Disodium hexafluorozirconate(2-) has been researched for use in the production of red and blue-green phosphors . These phosphors are used in a variety of display technologies, including televisions and computer monitors.
- Results or Outcomes : The use of Disodium hexafluorozirconate(2-) in the production of these phosphors can result in sharp red and oscillatory blue-green emissions , enhancing the color quality of the resulting displays.
Environmental Protection
Safety And Hazards
Disodium hexafluorozirconate(2-) is classified as causing skin corrosion (Category 1B) and serious eye damage (Category 1) . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
disodium;zirconium(4+);hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2Na.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYURTCLCUKLSF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Na2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937614 | |
| Record name | Sodium zirconium(4+) fluoride (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Disodium hexafluorozirconate(2-) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium hexafluorozirconate(2-) | |
CAS RN |
16925-26-1 | |
| Record name | Disodium hexafluorozirconate(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016925261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconate(2-), hexafluoro-, sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium zirconium(4+) fluoride (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium hexafluorozirconate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















